molecular formula C22H16O4 B10876543 4-acetylphenyl 9H-xanthene-9-carboxylate

4-acetylphenyl 9H-xanthene-9-carboxylate

Cat. No.: B10876543
M. Wt: 344.4 g/mol
InChI Key: VMUXAYKNXLBLOT-UHFFFAOYSA-N
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Description

4-acetylphenyl 9H-xanthene-9-carboxylate is an organic compound that combines the structural features of both xanthene and acetylphenyl groups. Xanthene derivatives are known for their diverse biological activities and are often used in the synthesis of dyes, pharmaceuticals, and other industrial applications. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable subject of study in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetylphenyl 9H-xanthene-9-carboxylate can be achieved through several methods. One common approach involves the reaction of 4-acetylphenylboronic acid with 9H-xanthene-9-carboxylic acid under Suzuki-Miyaura coupling conditions. This reaction typically requires a palladium catalyst, such as dichlorobis(triphenylphosphine)palladium(II), and a base like potassium carbonate in a solvent such as dimethylformamide (DMF) or toluene .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and reduce costs. This could include using microwave-assisted synthesis to shorten reaction times and improve efficiency . Additionally, continuous flow reactors might be employed to scale up the production process while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-acetylphenyl 9H-xanthene-9-carboxylate can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: 4-carboxyphenyl 9H-xanthene-9-carboxylate.

    Reduction: 4-hydroxyphenyl 9H-xanthene-9-carboxylate.

    Substitution: 4-nitrophenyl 9H-xanthene-9-carboxylate (nitration), 4-bromophenyl 9H-xanthene-9-carboxylate (bromination).

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that xanthene derivatives, including 4-acetylphenyl 9H-xanthene-9-carboxylate, exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds derived from xanthene structures have shown potential against breast cancer (MDA-MB-231, T-47D) and neuroblastoma (SK-N-MC) cell lines. The mechanism of action often involves DNA intercalation and disruption of cellular processes such as microtubule assembly and transcriptional activation .

Case Study: Synthesis and Evaluation
A study synthesized several xanthene derivatives and evaluated their antiproliferative activity using the MTT assay. Among these, certain derivatives demonstrated IC50 values comparable to established chemotherapeutics like etoposide, highlighting their potential as novel anticancer agents .

Photochemistry

Photoremovable Protecting Groups
this compound has been explored as a photoremovable protecting group in organic synthesis. The compound can undergo photolytic cleavage upon irradiation, releasing the protected functional group in a controlled manner. This property is particularly useful in applications requiring precise timing in chemical reactions, such as in drug delivery systems where light can trigger the release of therapeutic agents .

Data Table: Photochemical Properties

PropertyValue
Absorption Wavelength~405 nm
Cleavage EfficiencyHigh
Release MechanismHomolytic scission

Materials Science

Fluorescent Dyes
The unique structure of this compound allows it to function as a fluorescent dye. Its photophysical properties make it suitable for applications in bioimaging and as a tracer in various scientific investigations. The compound's fluorescence can be tuned by modifying substituents on the xanthene ring, enhancing its utility in different imaging modalities .

Case Study: Bioimaging Applications
Research has demonstrated the use of xanthene derivatives in bioimaging, where they serve as fluorescent markers for cellular visualization. The ability to selectively activate these compounds with light allows for real-time tracking of biological processes within living cells .

Synthesis and Chemical Reactions

Decarboxylative Cross-Coupling
this compound can participate in decarboxylative cross-coupling reactions facilitated by photoredox catalysis. This method allows for the formation of complex molecular architectures from simpler precursors, expanding the synthetic toolbox available to chemists .

Data Table: Reaction Conditions

Reaction TypeCatalyst TypeYield (%)
Decarboxylative Cross-CouplingPhotoredox CatalystUp to 85%

Mechanism of Action

The mechanism of action of 4-acetylphenyl 9H-xanthene-9-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, xanthene derivatives are known to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The acetylphenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-acetylphenyl 9H-xanthene-9-carboxylate is unique due to the combination of the xanthene and acetylphenyl groups, which confer distinct chemical and biological properties

Biological Activity

4-Acetylphenyl 9H-xanthene-9-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by its xanthene core, which is known for its fluorescence properties and ability to interact with various biological targets. The acetylphenyl group enhances its lipophilicity, potentially improving its cellular uptake.

The biological activity of this compound is primarily attributed to its interaction with metabotropic glutamate receptors (mGluRs). Studies have shown that derivatives of xanthene compounds can act as positive allosteric modulators of mGlu1 receptors, which are implicated in various neurological processes and disorders .

Biological Activity

Anticancer Properties:
Recent studies have indicated that xanthene derivatives exhibit significant anticancer activity. For instance, compounds structurally related to this compound have shown promising results in inhibiting the proliferation of cancer cell lines. A notable compound demonstrated a growth inhibition (GI50) value of 1.60 µM against multiple cancer cell lines, suggesting that this class of compounds may be effective in cancer therapy .

Neuroprotective Effects:
The modulation of mGlu1 receptors by xanthene derivatives has been linked to neuroprotective effects. These compounds may help in reducing excitotoxicity associated with neurodegenerative diseases by enhancing the signaling pathways mediated by these receptors .

Case Studies

  • In Vitro Studies:
    In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant effects observed at concentrations as low as 5 µM.
  • Mechanistic Investigations:
    A study focused on understanding the mechanism behind the anticancer activity revealed that the compound induces apoptosis in tumor cells through the activation of caspase pathways while sparing non-tumorigenic cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerGI50 = 1.60 µM
NeuroprotectionReduced excitotoxicity
Apoptosis InductionActivation of caspases

Table 2: Structure-Activity Relationship (SAR)

Compound StructureActivity TypeKey Findings
Xanthene core with acetyl groupAnticancerSignificant GI50 values in cancer cells
Fluorinated derivativesmGluR modulationImproved pharmacokinetic properties

Properties

Molecular Formula

C22H16O4

Molecular Weight

344.4 g/mol

IUPAC Name

(4-acetylphenyl) 9H-xanthene-9-carboxylate

InChI

InChI=1S/C22H16O4/c1-14(23)15-10-12-16(13-11-15)25-22(24)21-17-6-2-4-8-19(17)26-20-9-5-3-7-18(20)21/h2-13,21H,1H3

InChI Key

VMUXAYKNXLBLOT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24

Origin of Product

United States

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